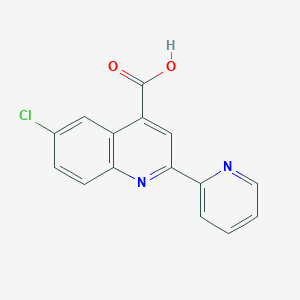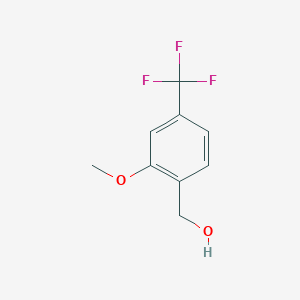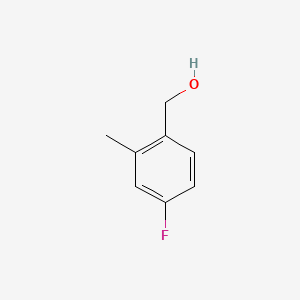
4-氟-2-甲基苯甲醇
描述
4-Fluoro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C8H9FO . It is a solid substance at room temperature . The IUPAC name for this compound is (4-fluoro-2-methylphenyl)methanol .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzyl alcohol is represented by the InChI code1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 . The SMILES string for this compound is CC1=CC(F)=CC=C1CO . Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzyl alcohol is a solid substance at room temperature . It has a molecular weight of 140.16 .科学研究应用
CCR5 拮抗剂的合成
4-氟-2-甲基苯甲醇: 用作合成 CCR5 拮抗剂(如 MLN1251)的起始原料。 这种应用在开发治疗 HIV 等疾病的药物方面具有重要意义,在 HIV 中 CCR5 作为病毒进入宿主细胞的核心受体 .
手性识别研究
该化合物还用于研究氟取代在分子复合物手性识别中的作用。 这项研究可以推动对立体选择性的理解,这在药物合成中至关重要 .
从植物提取物中分离
它已被分离为黄花夹竹桃甲醇提取物中的植物成分,表明其在植物化学中的作用以及在天然产物合成中的潜在应用 .
有机合成砌块
作为有机合成中的砌块,4-氟-2-甲基苯甲醇用于制备新型抑制剂,这些抑制剂可以改善患有神经嗜性α病毒引起的急性病毒性脑炎的哺乳动物的生存率 .
多步合成反应
这种醇作为多步合成反应中的中间体,尤其是在有机化学中基础的亲电芳香取代反应中 .
苄位反应
安全和危害
4-Fluoro-2-methylbenzyl alcohol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements for this compound are P280 and P304+P340 . It’s recommended to wear personal protective equipment and avoid contact with skin and eyes .
作用机制
Target of Action
It’s known that similar compounds, such as alcohols, can interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols typically act as central nervous system depressants, with effects ranging from relief from anxiety to general anesthesia . They can act as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Alcohols in general are known to affect several neurotransmitter systems, including gabaergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
It’s known that similar compounds, such as alcohols, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Chronic exposure to similar compounds, such as alcohols, can cause persistent structural and functional changes in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzyl alcohol. For instance, it’s recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It’s also important to note that this compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
生化分析
Biochemical Properties
4-Fluoro-2-methylbenzyl alcohol plays a significant role in biochemical reactions. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it can be used as a starting material to synthesize a CCR5 antagonist named MLN1251 . The compound interacts with enzymes such as carbonyl reductase, which catalyzes the reduction of ketones to enantiopure alcohols . These interactions are crucial for studying the role of fluorine substitution in chiral discrimination in molecular complexes.
Cellular Effects
4-Fluoro-2-methylbenzyl alcohol influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels within cells.
Molecular Mechanism
The mechanism of action of 4-Fluoro-2-methylbenzyl alcohol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carbonyl reductase results in the reduction of ketones to alcohols, which can influence various biochemical pathways . The presence of the fluorine atom enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methylbenzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methylbenzyl alcohol vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At high doses, it can cause adverse effects such as acute toxicity, skin irritation, and respiratory issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
4-Fluoro-2-methylbenzyl alcohol is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, which catalyzes its conversion to enantiopure alcohols . These metabolic pathways are essential for studying the compound’s role in biochemical reactions and its potential therapeutic applications. The presence of the fluorine atom can also influence the metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-methylbenzyl alcohol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and accumulate in specific tissues, affecting its localization and activity . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
4-Fluoro-2-methylbenzyl alcohol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications
属性
IUPAC Name |
(4-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULUXOLTMBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397665 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80141-91-9 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

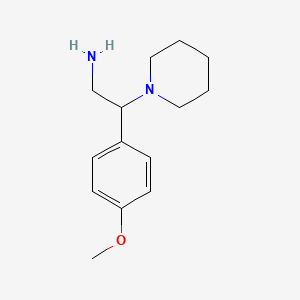
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
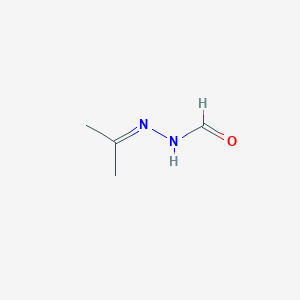
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)
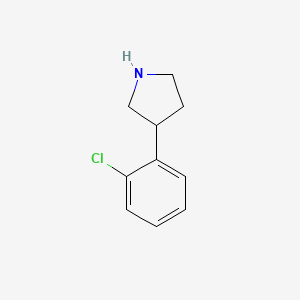
![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)
![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)
